13-(3-Pentyloxiran-2-yl)tridec-5-enoic acid 13-(3-Pentyloxiran-2-yl)tridec-5-enoic acid Epoxyeicosatrienoic acids (EETs), such as 11-EET and 14-EET, are cytochrome P450 metabolites of arachidonic acid that have been identified as endothelium-derived hyperpolarizing factors with vasodilator activity. 14,15-EE-5(Z)-E is a structural analog of 14,15-epoxyeicosatrienoic acids (14,15-EET) that antagonizes EET-induced relaxation of vascular smooth muscle. Relaxation of U46619-constricted bovine arteries by 14,15-EET could be inhibited approximately 80% by 14,15-EE-5(Z)-E at a concentration of 10 µM. 14,15-EE-5(Z)-E does not appear to antagonize nitric oxide- or iloprost-mediated vascular relaxation.
Brand Name: Vulcanchem
CAS No.: 519038-92-7
VCID: VC0023945
InChI: InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)
SMILES: CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O
Molecular Formula: C20H36O3
Molecular Weight: 324.5

13-(3-Pentyloxiran-2-yl)tridec-5-enoic acid

CAS No.: 519038-92-7

Cat. No.: VC0023945

Molecular Formula: C20H36O3

Molecular Weight: 324.5

* For research use only. Not for human or veterinary use.

13-(3-Pentyloxiran-2-yl)tridec-5-enoic acid - 519038-92-7

Specification

Description Epoxyeicosatrienoic acids (EETs), such as 11-EET and 14-EET, are cytochrome P450 metabolites of arachidonic acid that have been identified as endothelium-derived hyperpolarizing factors with vasodilator activity. 14,15-EE-5(Z)-E is a structural analog of 14,15-epoxyeicosatrienoic acids (14,15-EET) that antagonizes EET-induced relaxation of vascular smooth muscle. Relaxation of U46619-constricted bovine arteries by 14,15-EET could be inhibited approximately 80% by 14,15-EE-5(Z)-E at a concentration of 10 µM. 14,15-EE-5(Z)-E does not appear to antagonize nitric oxide- or iloprost-mediated vascular relaxation.
CAS No. 519038-92-7
Molecular Formula C20H36O3
Molecular Weight 324.5
IUPAC Name 13-(3-pentyloxiran-2-yl)tridec-5-enoic acid
Standard InChI InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)
Standard InChI Key KZTLOTWHEAHQAZ-VNULFWPXSA-N
SMILES CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O

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